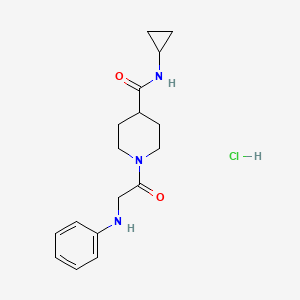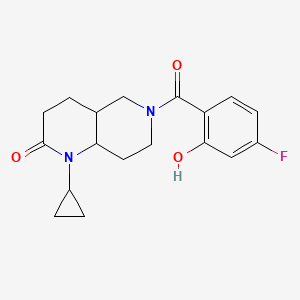
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride, also known as CPP-ACP, is a chemical compound that has been widely studied in the field of dentistry. It is a derivative of the naturally occurring milk protein casein, and is used in the prevention and treatment of dental caries.
Wirkmechanismus
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride works by binding to the tooth surface and forming a protective layer over the enamel. This layer helps to prevent demineralization of the tooth, and also promotes remineralization by providing a source of calcium and phosphate ions. Additionally, 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride has been shown to inhibit the growth of certain bacteria that are associated with dental caries.
Biochemical and Physiological Effects:
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride has a number of biochemical and physiological effects on the teeth. It has been shown to increase the concentration of calcium and phosphate ions in the saliva, which promotes remineralization of the enamel. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the breakdown of the tooth structure.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride has several advantages for use in lab experiments. It is a well-characterized compound that is relatively easy to synthesize, and has been extensively studied in the literature. Additionally, it has a number of beneficial effects on the teeth that make it a valuable tool for studying the mechanisms of dental caries.
However, there are also limitations to the use of 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride in lab experiments. For example, it may not accurately reflect the complex environment of the oral cavity, and may not be effective in preventing dental caries in all individuals.
Zukünftige Richtungen
There are several future directions for research on 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride. One area of interest is the development of new formulations and delivery systems that can enhance its effectiveness in preventing dental caries. Additionally, there is ongoing research into the mechanisms of action of 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride, and how it interacts with the tooth structure and oral microbiome. Finally, there is interest in exploring the potential use of 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride in other areas of dentistry, such as orthodontics and periodontics.
Synthesemethoden
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride is synthesized through a series of chemical reactions, starting with the isolation of casein from milk. The casein is then hydrolyzed to produce a mixture of peptides, which are further purified and modified to produce 1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride. The final product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride has been extensively studied in the field of dentistry, particularly in the prevention and treatment of dental caries. It has been shown to have a number of beneficial effects on the teeth, including remineralization of enamel, inhibition of bacterial growth, and reduction of plaque formation.
Eigenschaften
IUPAC Name |
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2.ClH/c21-16(12-18-14-4-2-1-3-5-14)20-10-8-13(9-11-20)17(22)19-15-6-7-15;/h1-5,13,15,18H,6-12H2,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARPTVLHDKAKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C(=O)CNC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-anilinoacetyl)-N-cyclopropylpiperidine-4-carboxamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]butan-1-one;hydrochloride](/img/structure/B7632269.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]-5-pyridin-3-yl-1H-pyrazole-4-carboxamide](/img/structure/B7632276.png)
![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)
![2,4-difluoro-5-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7632294.png)
![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)
![3-amino-N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7632312.png)

![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)
![N-(5-methyl-1H-imidazol-2-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632339.png)


![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)
![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)